Behavioral Pharmacology Differentiation: Dizocilpine Substitution in Drug Discrimination Assays
In a mouse drug discrimination assay, LY 233536 dose-dependently produced full substitution (>80% drug-appropriate responding) for the non-competitive NMDA antagonist dizocilpine (0.18 mg/kg training dose), reaching an ED50 of approximately 1-10 mg/kg [1]. This profile contrasts sharply with the structurally related competitive NMDA antagonist LY 274614 and its active enantiomer LY 235959, which failed to substitute for dizocilpine at behaviorally active doses [1]. The quantitative differentiation in substitution profiles indicates that LY 233536 engages a distinct receptor conformation or produces different downstream signaling effects compared to LY 274614/LY 235959, despite all three being competitive NMDA antagonists [1].
| Evidence Dimension | Dizocilpine discriminative stimulus substitution |
|---|---|
| Target Compound Data | ED50 ≈ 1-10 mg/kg i.p., full substitution (>80%) |
| Comparator Or Baseline | LY 274614 and LY 235959: failed to substitute |
| Quantified Difference | Full substitution vs. no substitution |
| Conditions | Mouse drug discrimination assay; dizocilpine training dose 0.18 mg/kg i.p. |
Why This Matters
Researchers seeking to model specific NMDA receptor-mediated behavioral states (e.g., psychotomimetic effects) must select LY 233536 over LY 274614/LY 235959 due to its qualitatively different in vivo profile.
- [1] Geter-Douglass B, Witkin JM. Dizocilpine-like discriminative stimulus effects of competitive NMDA receptor antagonists in mice. Psychopharmacology (Berl). 1997;133(1):43-50. View Source
